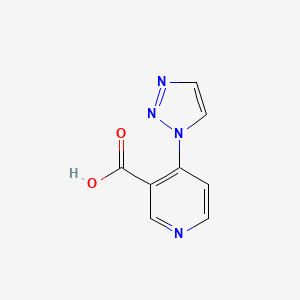

4-(1H-1,2,3-Triazol-1-yl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-(triazol-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-5-9-2-1-7(6)12-4-3-10-11-12/h1-5H,(H,13,14) |

InChI Key |

XNJZNRSBNFXQGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N2C=CN=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 1h 1,2,3 Triazol 1 Yl Nicotinic Acid

Established Synthetic Routes to 4-Substituted Nicotinic Acid Derivatives

The functionalization of the nicotinic acid scaffold, particularly at the C4 position, is a critical first step in many synthetic routes to the target compound. The pyridine (B92270) ring is generally electron-deficient, which influences the types of reactions that can be effectively employed.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. byjus.comwikipedia.org The pyridine ring itself is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the ortho and para positions relative to the nitrogen atom (the 2-, 4-, and 6-positions). wikipedia.org For nicotinic acid (pyridine-3-carboxylic acid), the 4-position is activated towards nucleophilic substitution, a reactivity that is enhanced if a suitable leaving group is present at this position.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. wikipedia.orgmasterorganicchemistry.com For this to occur on a nicotinic acid derivative, a precursor such as 4-chloronicotinic acid or 4-fluoronicotinic acid is required. The reaction is accelerated by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.comchemistrysteps.com

A common strategy involves the direct displacement of a halide at the 4-position. For the synthesis of the target compound, this would involve reacting a 4-halonicotinic acid derivative with the 1,2,3-triazolide anion. This approach is contingent on the nucleophilicity of the triazolide and the activation of the pyridine ring.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Rings

| Nucleophile | Leaving Group | Position | Ring System | Product Type |

|---|---|---|---|---|

| Amide (e.g., NaN_H_2) | H⁻ | 2-position | Pyridine | 2-Aminopyridine (Chichibabin reaction) wikipedia.org |

| Hydroxide (e.g., NaOH) | Cl⁻ | 2-position | 2-Chloropyridine | 2-Hydroxypyridine |

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions offer a powerful alternative for functionalizing nicotinic acid derivatives at the 4-position. Typically, a 4-halonicotinic acid ester or a related derivative serves as the electrophilic partner.

Various cross-coupling reactions, such as Suzuki-Miyaura (using organoboron reagents), Negishi (using organozinc reagents), and Buchwald-Hartwig (for C-N bond formation), can be employed. nih.govresearchgate.net For instance, a Suzuki coupling could introduce a versatile functional group at the 4-position which can then be converted to the triazole. More directly, Buchwald-Hartwig amination conditions could potentially be used to form the N-N bond between the pyridine C4 and the triazole N1, although this is a less common approach for this specific linkage. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool, sometimes outperforming palladium for certain substrates, especially in activating less reactive C-O bonds or for specific C-H functionalization pathways. researchgate.netnih.gov

A plausible pathway involves the coupling of a 4-halonicotinic acid derivative with a triazole-containing organometallic reagent. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Strategies for Triazole Moiety Introduction

The formation of the 1,2,3-triazole ring is most famously achieved via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. rgmcet.edu.in The development of the copper-catalyzed version of this reaction has made it a premier example of "click chemistry." rsc.org

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov This reaction is central to the synthesis of the target compound. The synthesis can be designed in two ways:

Starting with 4-azidonicotinic acid: A 4-halonicotinic acid derivative can be converted to 4-azidonicotinic acid via nucleophilic substitution with an azide salt (e.g., sodium azide). This azide intermediate can then be reacted with acetylene (B1199291) in a CuAAC reaction. The copper(I) catalyst, often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), facilitates the cycloaddition to yield 4-(1H-1,2,3-triazol-1-yl)nicotinic acid. jenabioscience.com

Starting with 4-ethynylnicotinic acid: Alternatively, a 4-halonicotinic acid can be converted to a 4-ethynylnicotinic acid derivative using a Sonogashira cross-coupling reaction with a protected acetylene source. This alkyne-functionalized nicotinic acid can then be reacted with an azide source, such as azidotrimethylsilane, under CuAAC conditions to form the triazole ring.

The CuAAC reaction is highly tolerant of various functional groups, making it suitable for use with complex molecules. nih.gov The choice between the two pathways often depends on the availability and stability of the starting materials.

While CuAAC is the dominant method, other strategies for forming the 1,2,3-triazole ring exist. The uncatalyzed Huisgen cycloaddition requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers, making it less ideal for this specific target. nih.gov

Other, more specialized methods include:

Reactions of diazo compounds: Copper-catalyzed reactions of diazo compounds with secondary amines can produce N1-substituted-1,2,3-triazoles. frontiersin.orgfrontiersin.org

From nitroolefins: Copper-catalyzed cycloaddition of organic azides to nitroolefins can yield substituted 1,2,3-triazoles. frontiersin.orgfrontiersin.org

From α-polyhalo ketone tosylhydrazones: These can cyclize with primary amines to form 1,2,3-triazoles. frontiersin.org

While these methods are valuable in different contexts, their application to the synthesis of this compound is not as direct or efficient as the CuAAC approach.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. The key parameters to consider depend on the chosen synthetic step, whether it's an SNAr reaction, a cross-coupling reaction, or the CuAAC reaction.

For the CuAAC step , which is arguably the most crucial, several factors are optimized:

Copper Source: Copper(I) salts (e.g., CuI, CuBr) can be used directly, or more commonly, a Copper(II) salt (e.g., CuSO₄·5H₂O) is used with an in situ reducing agent. jenabioscience.com

Reducing Agent: Sodium ascorbate (B8700270) is the most common reducing agent for converting Cu(II) to the active Cu(I) catalytic species. jenabioscience.com

Ligands: Accelerating ligands can significantly improve reaction rates and prevent catalyst degradation. Tris-(benzyltriazolylmethyl)amine (TBTA) is a frequently used ligand. nih.gov

Solvent: A variety of solvents can be used, often mixtures of water with t-butanol, DMSO, or THF, which help to solubilize both organic and inorganic reagents.

Temperature: Most CuAAC reactions proceed efficiently at room temperature, but gentle heating or microwave irradiation can sometimes be used to accelerate slow reactions. nih.gov

Table 2: Hypothetical Optimization of CuAAC for this compound Synthesis *

| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuSO₄/NaAsc (5) | None | H₂O/t-BuOH | 25 | 24 | 65 |

| 2 | CuI (5) | None | DMSO | 25 | 18 | 72 |

| 3 | CuSO₄/NaAsc (1) | None | H₂O/t-BuOH | 25 | 24 | 55 |

| 4 | CuSO₄/NaAsc (5) | TBTA (5) | H₂O/t-BuOH | 25 | 8 | 92 |

| 5 | CuSO₄/NaAsc (5) | TBTA (5) | H₂O/t-BuOH | 50 | 2 | 90 |

| 6 | CuSO₄/NaAsc (5) | TBTA (5) | THF/H₂O | 25 | 10 | 88 |

*This table is illustrative, based on typical optimization studies for CuAAC reactions.

For SNAr reactions , optimization would focus on the solvent (polar aprotic solvents like DMF or DMSO are common), temperature (heating is often required), and the choice of base if needed to deprotonate the incoming nucleophile. For cross-coupling reactions , the key is the meticulous selection of the catalyst, the ligand, the base, and the solvent system to achieve optimal catalytic turnover and prevent side reactions.

Stereochemical Considerations in Synthesis

The synthesis of this compound does not typically involve stereochemical considerations. The molecule itself is achiral, meaning it is superimposable on its mirror image and does not possess any stereocenters, such as chiral carbons.

The primary synthetic routes to 1,2,3-triazoles, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), involve the reaction of an azide with a terminal alkyne. nih.gov In the context of synthesizing this compound, the precursors would likely be 4-azidonicotinic acid or a derivative, and acetylene or a synthetic equivalent. These precursors are also achiral.

Since neither the reactants nor the final product possess chiral centers, the reaction proceeds without the formation of stereoisomers (enantiomers or diastereomers). Consequently, purification steps to separate different stereoisomers are unnecessary. The planarity of the nicotinic acid and triazole rings further precludes the possibility of geometric isomerism related to these ring systems.

In cases where derivatives of this compound are synthesized with chiral substituents on either the nicotinic acid or triazole moieties, stereochemical control would then become a critical factor. beilstein-journals.org However, for the parent compound, the synthesis is stereochemically straightforward.

Green Chemistry Approaches to Synthesis of Triazolyl Nicotinic Acid Derivatives

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes, and the synthesis of triazole derivatives is no exception. researchgate.netrsc.org Green chemistry principles are increasingly being applied to the synthesis of compounds like triazolyl nicotinic acid derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govchemijournal.com

Key green chemistry strategies applicable to the synthesis of these compounds include:

Catalysis: The use of efficient catalysts is a cornerstone of green chemistry. The quintessential "click chemistry" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is itself an example of a highly efficient catalytic process that generates the 1,2,3-triazole ring with high atom economy. researchgate.net Advances in this area focus on developing even more active and recyclable catalysts, including copper nanoparticles or copper complexes that can be used in minimal quantities and recovered after the reaction. researchgate.net

Alternative Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of safer alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). sciencescholar.us The CuAAC reaction, for instance, can often be performed in aqueous media, which significantly reduces the environmental impact. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. researchgate.netsciencescholar.us In the synthesis of triazole derivatives, microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improving product yields. researchgate.net This technique is well-suited for multicomponent reactions, which are themselves a green approach as they combine several synthetic steps into a single operation. chemijournal.com

Multicomponent Reactions (MCRs): One-pot multicomponent reactions, where three or more reactants are combined to form a product in a single step, are inherently green. chemijournal.com They reduce the need for intermediate purification steps, saving solvents and energy. A one-pot synthesis of a 1,4,5-trisubstituted-1,2,3-triazole, for example, can be achieved using a copper(I) salt to bring together an azide, an alkyne, and an electrophile. organic-chemistry.org

The application of these green methodologies to the synthesis of triazolyl nicotinic acid derivatives offers a pathway to more sustainable and efficient chemical production, aligning with the broader goals of modern chemistry. rsc.org

The table below summarizes various green chemistry techniques that have been reported for the synthesis of diverse triazole derivatives, which are applicable to the synthesis of the target compound.

| Green Chemistry Approach | Description | Potential Benefits |

| Water as a Solvent | Utilizing water as the reaction medium instead of volatile organic compounds (VOCs). | Non-toxic, non-flammable, readily available, reduces pollution. |

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Drastically reduced reaction times, increased yields, improved purity. researchgate.net |

| Copper(I) Catalysis | Employing copper(I) salts or complexes to catalyze the azide-alkyne cycloaddition. | High regioselectivity, mild reaction conditions, high yields. organic-chemistry.org |

| Biocatalysts | Using enzymes or whole microorganisms as catalysts. | High specificity, biodegradable, operates under mild conditions. chemijournal.com |

| Solvent-Free Reactions | Conducting reactions by grinding solid reactants together, often with a catalyst. | Eliminates solvent waste, reduces energy consumption, simplifies workup. |

Despite a comprehensive search for scientific literature and spectroscopic data, a complete experimental dataset for the specific chemical compound "this compound" is not available in published scientific literature. Consequently, it is not possible to generate an article with the detailed, factual data tables and in-depth research findings as requested in the provided outline.

To fulfill the instructions, which strictly require focusing solely on "this compound" and providing its specific spectroscopic and crystallographic data, a primary scientific source that has synthesized and characterized this exact molecule is necessary. Without such a source, the generation of data for the following sections would be speculative and not based on established research findings:

Advanced Spectroscopic and Crystallographic Elucidation of 4 1h 1,2,3 Triazol 1 Yl Nicotinic Acid Structure

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Crystal Packing:There are no published crystal structures for "4-(1H-1,2,3-Triazol-1-yl)nicotinic acid" from which to derive bond lengths, bond angles, and crystal packing information.

While data exists for related compounds, such as nicotinic acid itself and other triazole derivatives, the strict adherence to the specified compound and the requirement for detailed, factual data tables prevent the creation of the requested article. Any attempt to extrapolate or generate such data would not be scientifically accurate and would violate the core principles of providing factual information.

Theoretical and Computational Chemistry Investigations of 4 1h 1,2,3 Triazol 1 Yl Nicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, which are often in good agreement with experimental data. researchgate.netarabjchem.org For 4-(1H-1,2,3-triazol-1-yl)nicotinic acid, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. rsc.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov In molecules containing triazole and carboxylic acid moieties, the electron density of the HOMO is often located on the electron-rich aromatic rings, while the LUMO is distributed over areas that can accept electrons. researchgate.net DFT calculations can precisely map these orbitals and quantify their energy levels.

Table 1: Representative FMO Data for Triazole Derivatives from DFT Calculations Note: This table presents typical values for analogous compounds to illustrate the outputs of FMO analysis, as specific data for this compound is not publicly available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Electron-donating potential, primarily located on the triazole and pyridine (B92270) rings. |

| LUMO | -1.5 to -2.5 | Electron-accepting potential, with contributions from the carboxylic acid group. |

| Energy Gap (ΔE) | 4.5 to 5.5 | Indicates high molecular stability and moderate reactivity. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the molecule's surface. Red regions indicate a negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions signify a positive potential, indicating electron-deficient areas (electrophilic sites). Green and yellow areas represent neutral or weakly interacting regions. rsc.org

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the triazole and pyridine rings, as well as the oxygen atoms of the carboxylic acid group. These sites are prone to electrophilic attack. researchgate.net

Positive Potential (Blue): Primarily located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it a potential site for nucleophilic interaction and hydrogen bond donation. rsc.org

This visual representation of charge distribution is crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide insights into its conformational landscape, revealing the different shapes it can adopt and their relative stabilities. mdpi.com By simulating the molecule in a solvent box (e.g., water) under physiological conditions, researchers can observe its dynamic behavior. nih.gov

Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues, highlighting the flexible regions of the molecule. For the target compound, higher fluctuations might be observed in the rotatable bond between the nicotinic acid and triazole rings.

Understanding the conformational flexibility is essential for predicting how the molecule might adapt its shape to fit into a biological receptor's binding site. nih.gov

Quantum Chemical Studies of Reaction Mechanisms in Synthesis and Derivatization

Quantum chemical calculations, particularly using DFT, are employed to investigate the mechanisms of chemical reactions at the atomic level. researchgate.net The synthesis of 1,2,3-triazoles is often achieved via Huisgen 1,3-dipolar cycloaddition reactions (often catalyzed by copper, known as "click chemistry"). researchgate.net

Computational studies can elucidate the reaction pathway for the synthesis of this compound by:

Mapping the Potential Energy Surface: Identifying the structures and energies of reactants, transition states, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which helps predict reaction rates and identify the rate-determining step.

Analyzing Transition State Geometry: Understanding the specific atomic arrangements required for the reaction to proceed.

These theoretical investigations provide a detailed understanding of the reaction's feasibility and can help optimize synthetic conditions. researchgate.net

In Silico Modeling for Ligand-Receptor Interaction Hypotheses

In silico modeling, especially molecular docking, is a cornerstone of modern drug discovery for generating hypotheses about how a small molecule (ligand) might bind to a biological target (receptor), such as a protein or enzyme. rsc.org This process involves computationally placing the ligand into the receptor's binding site in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. researchgate.net

For this compound, a typical docking study would involve:

Receptor Preparation: Obtaining the 3D structure of a target protein and preparing it by removing water molecules and adding hydrogen atoms. researchgate.net

Ligand Preparation: Generating a low-energy 3D conformation of the compound.

Docking Simulation: Using software to predict the binding pose and calculate a docking score, which estimates the binding affinity. nih.gov

The results can highlight key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's active site. nih.gov These interaction hypotheses are crucial for guiding the design of more potent and selective analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogues. nih.gov

For analogues of this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. nih.gov This involves:

Data Set: Compiling a series of structurally related compounds with experimentally measured biological activities.

Molecular Alignment: Superimposing the molecules based on a common scaffold.

Descriptor Calculation: Calculating steric and electrostatic fields around the aligned molecules.

Model Generation: Using statistical methods to create a model that correlates the variations in these fields with changes in biological activity.

The resulting QSAR model is often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a map might indicate that a bulky, hydrophobic group at a specific position on the pyridine ring enhances binding affinity. nih.gov

Table 2: Typical Statistical Parameters for a 3D-QSAR Model Note: This table shows representative statistical validation metrics for a QSAR model.

| Parameter | Value | Description |

| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (Non-cross-validated r²) | > 0.6 | Shows the correlation between predicted and actual activity for the training set. |

| pred_r² (External validation) | > 0.5 | Measures the model's ability to predict the activity of an external test set. |

These models provide valuable guidance for the rational design of new analogues with improved therapeutic potential.

Coordination Chemistry and Metal Complexation Studies of 4 1h 1,2,3 Triazol 1 Yl Nicotinic Acid

Exploration of Ligand Binding Modes and Sites on the Chemical Compound

The ligand 4-(1H-1,2,3-triazol-1-yl)nicotinic acid is a versatile polyfunctional organic molecule with multiple potential donor sites for coordination to metal ions. The structure incorporates three key functional groups, each capable of participating in metal binding: the pyridine (B92270) ring, the 1,2,3-triazole ring, and the carboxylic acid group. The interplay between these groups allows for a variety of binding modes, making it a compelling candidate for the construction of diverse coordination compounds.

The potential coordination sites are:

Pyridine Nitrogen (N_py): The nitrogen atom of the pyridine ring is a classic Lewis base, readily coordinating to a wide range of metal centers.

Triazole Nitrogens (N2, N3): The 1,2,3-triazole ring offers two adjacent nitrogen atoms (at the N2 and N3 positions) that can coordinate to metals. It can act as a monodentate or a bidentate bridging ligand.

Carboxylate Oxygens (O_carboxyl): Upon deprotonation, the carboxylic acid group becomes a carboxylate, which can coordinate to metal ions in several ways: monodentate, bidentate chelating (forming a small ring with the metal), or bidentate bridging (linking two different metal centers).

These multiple binding sites allow the ligand to act as a monodentate, bidentate, or even a tridentate bridging linker, facilitating the formation of discrete molecular complexes or extended coordination polymers. For instance, in related triazolyl-pyridine ligands, coordination often occurs via the pyridine nitrogen and one of the triazole nitrogens to form a stable chelate ring. The specific mode of coordination is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent, temperature), and the presence of counter-anions.

Synthesis and Characterization of Metal Complexes Featuring the Chemical Compound

The synthesis of metal complexes with ligands analogous to this compound is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. Room-temperature self-assembly by mixing solutions of the ligand and metal salt is also a common technique.

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical methods:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure of a complex, including bond lengths, bond angles, coordination geometry, and supramolecular arrangement.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the ligand to the metal. Shifts in the vibrational frequencies of the carboxylate group (asymmetric and symmetric stretches) and the C=N bonds of the pyridine and triazole rings are indicative of metal binding.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to understand the coordination environment of the metal ion.

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the complex, which helps to confirm its empirical formula.

Transition metals are widely used to form complexes with N-heterocyclic ligands. Research on the closely related ligand 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine has shown the formation of complexes with a range of transition metals, including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov In these examples, the ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and a triazole nitrogen. For this compound, the carboxylate group would provide an additional binding site, potentially leading to the formation of stable, extended coordination polymers. For example, a copper(II) complex might adopt a square planar or distorted octahedral geometry, with the ligand and potentially solvent molecules or counter-ions occupying the coordination sites. nih.gov

Table 1: Representative Spectroscopic Data for an Analogous Transition Metal Complex: [Ni(L)₂Cl₂] where L = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. nih.gov

| Technique | Observation | Interpretation |

| FT-IR (cm⁻¹) | Pyridine and triazole ring vibrations shift upon coordination. | Confirms binding of the heterocyclic nitrogen atoms to the Ni(II) center. |

| UV-Vis (nm) | Absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer. | Consistent with an octahedral Ni(II) coordination environment. |

While less common than transition metals, main group metals also form stable complexes with such ligands. The coordination is often driven by the interaction between the hard Lewis acidic metal center (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺) and the hard donor atoms of the ligand, particularly the carboxylate oxygens. The resulting structures can exhibit interesting supramolecular architectures stabilized by both coordination bonds and weaker interactions like hydrogen bonding. There is less direct research on main group complexes with closely analogous ligands, but the principles of coordination chemistry suggest they would readily form, likely favoring interactions with the carboxylate group.

Investigation of Coordination Geometries and Supramolecular Architectures

The bifunctional nature of this compound, with a nitrogen-donor domain (pyridine-triazole) at one end and an oxygen-donor domain (carboxylate) at the other, makes it an excellent building block for supramolecular architectures. It can act as a linker between metal centers to form:

1D Chains: Metal ions are bridged by ligands in a linear fashion. mdpi.com

2D Layers: Chains are further cross-linked by ligands to form sheets.

3D Frameworks: Layers are connected to create porous or interpenetrated three-dimensional structures, often known as metal-organic frameworks (MOFs).

The final architecture is also influenced by hydrogen bonding (e.g., involving the uncoordinated triazole N-H or solvent molecules) and π-π stacking interactions between the aromatic rings of the ligands. nih.gov

Theoretical Studies of Metal-Ligand Interactions and Bonding

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and bonding in metal complexes. nih.govresearchgate.net For systems analogous to those formed with this compound, DFT calculations can:

Optimize Molecular Geometry: Predict the most stable structure of the complex, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.gov

Analyze Metal-Ligand Bonding: Quantify the nature of the interaction, determining the degree of covalent and electrostatic character. Natural Bond Orbital (NBO) analysis can reveal charge transfer between the ligand and the metal.

Simulate Spectra: Predict IR and UV-Vis spectra, which aids in the interpretation of experimental results. nih.gov

Determine Electronic Properties: Calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the complex.

Table 2: Selected DFT-Calculated and Experimental Bond Lengths (Å) and Angles (°) for an Analogous Complex, [Ni(L)₂Cl₂] where L = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine. nih.gov

| Parameter | Bond/Angle | DFT (Calculated) | X-ray (Experimental) |

| Bond Length (Å) | Ni-Cl | 2.378 | 2.385 |

| Ni-N(pyridine) | 2.103 | 2.079 | |

| Ni-N(triazole) | 2.193 | 2.138 | |

| Bond Angle (°) | Cl-Ni-Cl | 94.7 | 93.3 |

| N(py)-Ni-N(py) | 92.5 | 91.5 | |

| N(trz)-Ni-N(trz) | 175.0 | 177.3 |

These theoretical studies provide deep insight into the fundamental interactions that govern the formation and properties of these coordination compounds, complementing experimental findings and guiding the design of new materials. epstem.net

Catalytic Applications of 4 1h 1,2,3 Triazol 1 Yl Nicotinic Acid and Its Metal Complexes

Homogeneous Catalysis with Chemical Compound-Derived Ligands

When used as a ligand in discrete molecular complexes, 4-(1H-1,2,3-triazol-1-yl)nicotinic acid can form catalytically active species with a range of transition metals. The triazole and pyridine (B92270) nitrogen atoms can coordinate to a metal center, creating a stable chelating environment that facilitates various organic transformations.

Palladium complexes featuring bidentate pyridine-triazole ligands have demonstrated high efficacy in cross-coupling reactions. For instance, such catalysts have been successfully employed in the Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation. The ligand stabilizes the palladium center throughout the catalytic cycle, promoting oxidative addition, transmetalation, and reductive elimination steps. In some cases, the specific coordination of the triazolyl-pyridine unit has been shown to be crucial for high catalytic activity, even with very low catalyst loading in aqueous solvent systems. rsc.org A photoresponsive palladium complex incorporating an azopyridyl-triazole ligand has also been developed, where light-controlled solubility dictates its catalytic activity in the Suzuki coupling reaction. nih.gov

Furthermore, ruthenium complexes bearing tridentate ligands incorporating triazole and amine or pyridine moieties have proven to be excellent catalysts for the transfer hydrogenation of ketones and aldehydes. rsc.orgresearchgate.net These air-stable complexes can efficiently catalyze the reduction of a wide array of carbonyl compounds to their corresponding alcohols, often with high selectivity. rsc.org The triazole-containing ligand is believed to play a key role in both the stability and the reactivity of the ruthenium center.

Below is a table summarizing representative homogeneous catalytic applications using metal complexes with ligands analogous to this compound.

| Catalyst/Metal | Ligand Type | Reaction Type | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Palladium(II) | Bis(1,2,3-triazolyl-pyridine) | Suzuki-Miyaura Coupling | Aryl halides and Arylboronic acids | High | rsc.org |

| Palladium(II) | Azopyridyl-triazole | Suzuki Coupling (Light-controlled) | Aryl iodides and Arylboronic acids | Variable | nih.gov |

| Ruthenium(II) | Bis((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Transfer Hydrogenation | Ketones and Aldehydes | Excellent | rsc.org |

| Ruthenium(II) | Triazenide with N-heterocyclic moiety | Nitroarene Reduction | Nitrobenzene derivatives | 80-100% | nih.gov |

Heterogeneous Catalysis Design Using Chemical Compound-Based Materials

The structure of this compound is exceptionally well-suited for the design of heterogeneous catalysts. The carboxylic acid group provides a strong anchoring point for grafting onto solid supports or for use as a building block in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs constructed from triazole-carboxylate ligands have emerged as a significant class of heterogeneous catalysts. uni-augsburg.de Specifically, ligands like 5-(triazol-1-yl)nicotinic acid, a close isomer of the title compound, have been used to assemble seven different luminescent MOFs with Cd(II), Pb(II), and Zn(II) ions. rsc.org While their primary application was in sensing, the porous and crystalline nature of such MOFs, with accessible metal sites, makes them highly promising for catalysis. Similarly, lanthanide-based MOFs using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid have demonstrated photocatalytic activity for the degradation of organic dyes. nih.gov The combination of the robust triazole linker and the catalytically active metal nodes within a porous framework allows for size- and shape-selective catalysis, easy separation of the catalyst from the reaction mixture, and potential for recyclability.

Beyond MOFs, triazole-functionalized ligands can be covalently anchored to solid supports like silica (B1680970) (e.g., SBA-15). A heterogeneous Ru(II)-1,2,3-triazole catalyst supported on SBA-15 has been shown to be highly efficient for multicomponent click cycloaddition reactions and for the hydrogen transfer reaction of various carbonyl compounds. huji.ac.il This catalyst could be recycled and reused multiple times without a significant loss in activity, highlighting the advantages of heterogenization. huji.ac.il

The table below showcases examples of heterogeneous catalytic systems based on materials derived from triazole-carboxylic acid linkers.

| Catalyst Type | Ligand/Linker | Metal Node/Center | Catalytic Application | Key Features | Reference |

|---|---|---|---|---|---|

| Metal-Organic Framework (MOF) | 5-(Triazol-1-yl)nicotinic acid | Cd(II), Pb(II), Zn(II) | Potential for Lewis acid catalysis | Diverse 0D, 1D, 2D, and 3D frameworks | rsc.org |

| Metal-Organic Framework (MOF) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Sm(III), Tb(III) | Photocatalytic degradation of dyes | 3D network structure | nih.gov |

| Silica-Supported Catalyst | 1,2,3-Triazole anchored to SBA-15 | Ruthenium(II) | Click cycloaddition, Transfer hydrogenation | Recyclable and reusable (5 cycles) | huji.ac.il |

| Zeolitic Imidazolate Framework (ZIF) | 1,2,4-Triazole (B32235) exchanged in ZIF-67 | Cobalt(II) | Formose Reaction | Control over product selectivity | mdpi.com |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic performance. For systems involving this compound, mechanistic studies can be divided into two main areas: the formation of the ligand itself via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalytic cycle of the resulting metal complexes.

The CuAAC reaction mechanism has been extensively studied through both experimental and computational methods. researchgate.net Quantum mechanical investigations suggest that the copper catalyst transforms the reaction from a concerted to a stepwise process, significantly lowering the activation barrier. nih.gov The catalytic cycle is generally believed to involve the formation of a copper(I) acetylide intermediate. This species then complexes with the azide (B81097), bringing the two reactants into a suitable geometry for the cycloaddition to occur. nih.gov Recent studies point towards a dinuclear copper mechanism where two copper centers cooperate to facilitate the reaction, influencing the rate and efficiency of triazole formation. researchgate.neted.ac.uk

Once the ligand is coordinated to a catalytically active metal, the resulting complex operates through its own distinct catalytic cycle. For example, in the case of ruthenium complexes bearing NNN-tridentate click-based ligands for ketone hydrogenation, DFT calculations have suggested that the reaction may proceed through an outer-sphere catalytic cycle. rsc.org In this pathway, the substrate does not directly coordinate to the metal center but interacts with a metal-hydride species in the second coordination sphere. This contrasts with inner-sphere mechanisms where substrate coordination is a prerequisite step.

Catalytic Asymmetric Synthesis Utilizing Chiral Analogues (if applicable)

While this compound itself is achiral, it can be readily modified to create chiral analogues for use in asymmetric catalysis. The introduction of a chiral center, for instance, on a substituent attached to the triazole or pyridine ring, can transform it into a valuable chiral ligand.

The design of chiral ligands is central to asymmetric catalysis, and triazole-containing structures have shown considerable success. bohrium.com Chiral triazole-oxazoline ligands, for example, have been employed in palladium-catalyzed asymmetric 1,4-addition reactions of arylboronic acids to enones, demonstrating the ability to induce high enantioselectivity. bohrium.comresearchgate.net In some cases, subtle modifications to the triazole skeleton of the ligand can even lead to a switch in enantioselectivity, a phenomenon known as enantiodivergent catalysis. bohrium.com

Furthermore, new chiral biscarbenes based on 1,2,4-triazole have been developed as ligands for rhodium(I)-catalyzed asymmetric hydrogenation of olefins, achieving notable enantioselectivities. rsc.org Chiral triazole-oxazoline ligands have also been used with PdCl₂ in asymmetric Diels-Alder reactions. researchgate.net These examples underscore the potential of chiral analogues derived from the this compound scaffold. By synthesizing a chiral version of this ligand, it is plausible to develop novel catalysts for a wide range of asymmetric transformations.

The table below summarizes examples of asymmetric reactions catalyzed by metal complexes with chiral triazole-containing ligands.

| Metal | Chiral Ligand Type | Reaction Type | Enantiomeric Excess (ee) / Ratio (er) | Reference |

|---|---|---|---|---|

| Palladium | Chiral Triazole-Oxazoline | Asymmetric 1,4-Addition | High yields and switchable enantioselectivity | bohrium.com |

| Rhodium(I) | Chiral Bis-1,2,4-triazolium | Asymmetric Hydrogenation | Up to 61% ee | rsc.org |

| Palladium(II) | Chiral Triazole-Oxazoline | Asymmetric Diels-Alder | Not specified | researchgate.net |

| N/A (Organocatalysis) | Chiral Phosphoric Acid | Atroposelective Cyclodehydration (to form chiral triazoles) | Up to 91:9 er | nih.gov |

Exploration of Biological Target Interaction Mechanisms and Molecular Recognition Principles

Enzyme Inhibition Mechanism Studies (Kinetic and Mechanistic Insights)

While specific kinetic studies on the enzyme inhibition of 4-(1H-1,2,3-triazol-1-yl)nicotinic acid are not extensively documented, the broader class of triazole-containing compounds has been widely investigated as enzyme inhibitors. The study of enzyme inhibition kinetics provides crucial insights into how a compound affects an enzyme's catalytic activity.

Methodologies for investigating enzyme inhibition typically involve:

Enzyme Assays: Measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. This allows for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max).

Inhibition Constant (K_i) Determination: The K_i value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's potency. Different types of inhibition (competitive, non-competitive, uncompetitive, and mixed) can be distinguished by analyzing how K_m and V_max change with varying inhibitor concentrations. mdpi.com

Graphical Analysis: Lineweaver-Burk, Dixon, and Cornish-Bowden plots are graphical methods used to visualize the type of enzyme inhibition.

For instance, studies on various 1,2,4-triazole (B32235) derivatives have demonstrated their potential as inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The mechanism often involves the nitrogen atoms of the triazole ring coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues, thereby blocking substrate access or interfering with the catalytic process. nih.gov For example, in the case of competitive inhibition, the inhibitor structurally resembles the substrate and competes for the same active site. researchgate.net Non-competitive inhibitors, on the other hand, bind to an allosteric site, changing the enzyme's conformation and reducing its efficiency. nih.gov

A study on triazine derivatives, which share a nitrogen-containing heterocyclic structure with triazoles, revealed noncompetitive inhibition of α7 and α3β4 neuronal nicotinic receptors. nih.gov This suggests that these compounds bind to a site distinct from the acetylcholine (B1216132) binding site, modulating the receptor's function. nih.gov

Table 1: Methodologies in Enzyme Inhibition Studies

| Methodology | Description | Insights Gained |

| Enzyme Assays | Measurement of reaction rates with and without the inhibitor. | Determination of K_m and V_max. |

| K_i Determination | Calculation of the inhibition constant. | Quantifies inhibitor potency. |

| Graphical Analysis | Use of plots like Lineweaver-Burk to visualize inhibition. | Distinguishes between different inhibition types. |

Receptor Binding Affinity and Selectivity Investigation Methodologies

The binding affinity and selectivity of a compound for its target receptor are critical determinants of its pharmacological profile. For compounds like this compound, which contain a nicotinic acid moiety, nicotinic acetylcholine receptors (nAChRs) are a primary target of interest.

Common methodologies to investigate receptor binding include:

Radioligand Binding Assays: This technique uses a radioactively labeled ligand that specifically binds to the receptor. The affinity of a test compound is determined by its ability to displace the radioligand. The concentration of the test compound that displaces 50% of the radioligand is known as the IC_50, from which the inhibition constant (K_i) can be calculated.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a receptor immobilized on a sensor surface in real-time. It provides kinetic data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be determined.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a ligand binds to a receptor. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Research on quinuclidine-triazole derivatives has provided valuable data on their binding to various nAChR subtypes. For example, a study on a series of these compounds revealed that stereochemistry plays a crucial role in selectivity. The (R)-enantiomers showed significant selectivity for the α7 nAChR subtype, while the (S)-enantiomers were more selective for the α3β4 subtype. acs.orgnih.gov

Table 2: Binding Affinities (K_i, nM) of Quinuclidine-Triazole Analogs for nAChR Subtypes

| Compound | α7 | α3β4 | α4β2 | α7 vs α3β4 Selectivity | α7 vs α4β2 Selectivity |

| (R)-T1 | 22.5 | 735 | 5059 | 33 | 225 |

| (R)-T2 | 117 | 360 | 6845 | 3.1 | 58 |

| (S)-T1 | 1980 | 19.5 | 1980 | 0.01 | 1 |

| (S)-T2 | 661 | 2.25 | 414 | 0.003 | 0.16 |

Data adapted from studies on quinuclidine-triazole derivatives, which are structurally related to the compound of interest. acs.org

These studies highlight the importance of subtle structural modifications in determining receptor binding affinity and selectivity, which are key principles in drug design. researchgate.net

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for visualizing and understanding protein-ligand interactions at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on their binding energy. Docking studies can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. For instance, docking studies of triazole-pyridine derivatives with various protein targets have helped in understanding their binding modes. mdpi.comnih.govresearchgate.netrdd.edu.iqdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. By simulating the movements of atoms in the system, MD can assess the stability of the docked pose, reveal conformational changes in the protein and ligand upon binding, and provide insights into the thermodynamics of binding. nih.govnih.govrsc.org These simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. researchgate.net

For example, MD simulations of nicotinamide (B372718) (a related compound) with pyrazinamidase have been used to investigate the binding and unbinding pathways of the ligand, identifying key residues that dominate the interaction. nih.gov Such studies provide a deeper understanding of the molecular basis of ligand recognition and can guide the design of new molecules with improved binding properties.

Structure-Activity Relationship (SAR) Methodologies based on Molecular Interactions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogs, researchers can identify the key structural features (pharmacophores) responsible for its biological effects.

SAR methodologies based on molecular interactions involve:

Systematic Structural Modifications: Synthesizing a series of analogs with variations in different parts of the molecule, such as substituents, ring systems, and linkers. ijpca.orgnih.gov

Biological Evaluation: Testing the analogs in relevant biological assays to determine their potency, selectivity, and efficacy.

Correlation of Structure and Activity: Analyzing the data to identify trends and correlations between structural changes and biological activity. This often involves considering physicochemical properties like hydrophobicity, electronics, and sterics.

In the context of triazole-pyridine derivatives, SAR studies have shown that the nature and position of substituents on both the triazole and pyridine (B92270) rings can have a significant impact on their activity. For example, in a series of triazolopyridine oxazole (B20620) p38 inhibitors, modifications to the substituents on the pyridine ring led to significant changes in their inhibitory potency. researchgate.net Similarly, for compounds targeting nAChRs, the nature of the substituent on the triazole ring and the stereochemistry of other parts of the molecule have been shown to be critical for affinity and selectivity. nih.gov The triazole ring itself is often considered a bioisostere for an amide bond, providing a stable and metabolically robust linker. mdpi.com

Table 3: General SAR Principles for Triazole-Pyridine Derivatives

| Structural Modification | General Effect on Activity |

| Substituents on the Pyridine Ring | Can influence binding affinity and selectivity through interactions with specific receptor pockets. |

| Substituents on the Triazole Ring | Can modulate physicochemical properties and provide additional interaction points with the target. |

| Linker between Rings | The length and flexibility of the linker can be crucial for optimal positioning in the binding site. |

| Stereochemistry | Chiral centers can have a profound impact on receptor selectivity. acs.org |

Cellular Target Engagement Studies at a Mechanistic Level (e.g., pathway analysis)

While biochemical assays provide valuable information on the direct interaction of a compound with its target, cellular target engagement studies are essential to confirm that the compound reaches its target in a cellular environment and exerts its intended effect.

Methodologies for studying cellular target engagement include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein can increase the protein's thermal stability. By heating cells treated with the compound and measuring the amount of soluble protein at different temperatures, one can assess target engagement.

Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the target pathway. Changes in the reporter signal in response to the compound indicate target engagement and pathway modulation.

Western Blotting and Phospho-protein Analysis: These techniques can be used to measure the levels and phosphorylation status of proteins downstream of the target, providing insights into the compound's effect on cellular signaling pathways.

Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration

Systematic Structural Modifications of the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule offers several avenues for modification, primarily centered around the carboxylic acid group and the pyridine (B92270) ring itself. These modifications aim to alter the compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

A common initial step in modifying the carboxylic acid is its conversion into esters and amides. belnauka.bygoogle.com Esterification can be achieved by reacting the parent acid with various alcohols under acidic conditions or using coupling agents. This transformation not only masks the acidic proton but also introduces a range of alkyl or aryl groups, allowing for a systematic investigation of the impact of size, shape, and electronics of the ester group on biological activity. For instance, a series of alkyl esters (methyl, ethyl, propyl, etc.) could be synthesized to probe the effect of chain length on potency.

Amidation, the reaction of the carboxylic acid with amines, provides another rich source of analogues. A diverse library of amides can be generated by employing a wide array of primary and secondary amines. These modifications introduce different substituents that can participate in hydrogen bonding and other interactions with biological targets. The synthesis of N-substituted amides allows for the exploration of a wide chemical space, from small alkyl chains to larger aromatic and heterocyclic systems.

Beyond the carboxylic acid, the pyridine ring can also be a target for modification. Nucleophilic aromatic substitution reactions on nicotinic esters can be employed to introduce various substituents onto the pyridine ring, further expanding the chemical diversity of the analogues. unimi.it

Table 1: Proposed Analogues of 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid via Nicotinic Acid Moiety Modification

| Modification Type | General Structure of Analogue | Rationale for Synthesis |

| Esterification | 4-(1H-1,2,3-triazol-1-yl)nicotinate esters | To investigate the influence of the ester group's size and lipophilicity on activity. |

| Amidation | 4-(1H-1,2,3-triazol-1-yl)nicotinamide derivatives | To explore the role of hydrogen bond donors and acceptors and the impact of amide substituents. |

| Pyridine Ring Substitution | Substituted this compound derivatives | To probe the electronic and steric effects of substituents on the pyridine ring. |

Variations and Functionalization of the Triazole Ring

The 1,2,3-triazole ring, while seemingly simple, offers opportunities for functionalization that can significantly impact the molecule's interaction with biological targets. The C4 and C5 positions of the 1,2,3-triazole ring are the primary sites for introducing chemical diversity.

Furthermore, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles provides a pathway to analogues with substituents at both the C4 and C5 positions. nih.gov This can be achieved through various synthetic strategies, including multi-component reactions. By systematically varying the substituents at these positions, a detailed SAR map can be constructed. For example, introducing small alkyl groups, electron-donating groups, or electron-withdrawing groups can provide insights into the electronic and steric requirements of the binding pocket of a biological target.

Table 2: Proposed Analogues via Triazole Ring Functionalization

| Modification Type | General Structure of Analogue | Rationale for Synthesis |

| C5-Arylation | 4-(5-Aryl-1H-1,2,3-triazol-1-yl)nicotinic acid | To investigate the impact of aromatic substituents at the C5 position on biological activity. |

| C4/C5-Disubstitution | 4-(4,5-Disubstituted-1H-1,2,3-triazol-1-yl)nicotinic acid | To explore the steric and electronic effects of various substituents on the triazole ring. |

Synthesis of Hybrid Molecules Incorporating the Chemical Compound

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic properties, or even dual-acting ligands. The 1,2,3-triazole ring is an excellent linker for creating such hybrid molecules due to its chemical stability and its ability to act as a scaffold for connecting different molecular fragments. mdpi.com

Starting with this compound, the carboxylic acid functionality can be used as a handle to attach other biologically active molecules. For example, through an amide or ester linkage, various pharmacophores such as those found in anticancer, antimicrobial, or anti-inflammatory agents can be appended. nih.gov This strategy allows for the exploration of synergistic effects between the parent molecule and the attached pharmacophore.

The synthesis of these hybrid molecules often relies on standard coupling reactions. For instance, the carboxylic acid of this compound can be activated and then reacted with an amine- or alcohol-containing pharmacophore to form the desired hybrid compound. The choice of the linker and the attached molecule is guided by the desired therapeutic target and the SAR of both individual components.

Application of Combinatorial Chemistry Approaches in Analogue Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is highly beneficial for SAR exploration. The modular nature of the synthesis of 1,2,3-triazole derivatives, often employing "click chemistry," makes this class of compounds particularly amenable to combinatorial approaches. nih.govfrontiersin.org

A combinatorial library of analogues of this compound could be generated by reacting a panel of substituted azides with an alkyne-functionalized nicotinic acid precursor, or vice versa. For instance, a diverse set of aryl or alkyl azides could be reacted with a 4-alkynyl-nicotinic acid derivative to produce a library of compounds with variations on the triazole ring. Similarly, a range of alkyne-containing molecules could be reacted with a 4-azidonicotinic acid precursor.

Automated synthesis platforms can be employed to perform these reactions in a parallel fashion, allowing for the efficient generation of a large number of compounds. nih.gov The resulting library can then be screened for biological activity, and the data obtained can be used to quickly identify key structural features required for potency and selectivity. This high-throughput approach significantly accelerates the drug discovery process by allowing for a more comprehensive exploration of the chemical space around the lead compound.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound "this compound" that directly addresses its applications in advanced materials science in the areas outlined in the user's request. Searches for this exact compound in the context of self-assembly, supramolecular chemistry, integration into metal-organic frameworks (MOFs) or coordination polymers, and the design of functional materials did not yield any relevant scholarly articles.

The scientific literature does contain research on related, but structurally distinct, compounds. For instance, studies have been conducted on derivatives of 1,2,4-triazole (B32235) and other substituted nicotinic acids in the fields of supramolecular chemistry and materials science. However, due to the strict instruction to focus solely on "this compound," this related information cannot be used to generate the requested article without violating the prompt's explicit constraints.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline for "this compound" at this time. To do so would require speculating on the properties and applications of this specific compound, which would not be scientifically rigorous.

Future Directions and Unexplored Academic Research Avenues

Emerging Methodologies for Synthesis and Functionalization

The synthesis of 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid and its derivatives is poised for significant advancements through the adoption of emerging synthetic methodologies. While traditional methods have proven effective, the future lies in the development of more efficient, selective, and sustainable synthetic routes.

Advanced Catalytic Systems: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, remains a primary method for the formation of the 1,2,3-triazole ring. nih.gov Future research should focus on the development of novel catalytic systems that offer improved performance under milder conditions. This includes the exploration of new ligands for copper catalysts to enhance their activity and stability, as well as the investigation of alternative metal catalysts, such as ruthenium or silver, which may offer different reactivity profiles and substrate scope.

Flow Chemistry and Process Optimization: Continuous-flow synthesis presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and reproducibility. rsc.org The application of flow chemistry to the synthesis of this compound could lead to significant process optimization, reducing reaction times and improving yields. rsc.org Furthermore, the integration of in-line purification and analysis techniques within a flow setup would enable real-time monitoring and control over the reaction, leading to a more streamlined and efficient manufacturing process.

Direct C-H Functionalization: A particularly exciting avenue for future research is the direct C-H functionalization of the triazole and nicotinic acid rings. This approach circumvents the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. Research in this area could focus on developing selective catalysts for the direct introduction of various functional groups onto the molecular scaffold, opening up new possibilities for creating a diverse library of derivatives.

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder reaction conditions, broader substrate scope. | New ligands, alternative metal catalysts (Ru, Ag). |

| Flow Chemistry | Improved safety, scalability, reproducibility, and process control. rsc.org | Reactor design, integration of in-line analysis. |

| C-H Functionalization | Increased atom economy, reduced synthetic steps, novel derivatives. | Selective catalysts for direct functionalization. |

Novel Applications in Interdisciplinary Scientific Research

The unique structural features of this compound, combining the aromaticity and hydrogen bonding capabilities of the triazole ring with the biological relevance of the nicotinic acid moiety, make it a compelling candidate for a wide range of interdisciplinary applications.

Medicinal Chemistry and Drug Discovery: The triazole scaffold is a well-established pharmacophore found in numerous approved drugs. nih.gov Future research should explore the potential of this compound and its derivatives as therapeutic agents. This could involve screening for activity against a variety of biological targets, including enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. rsc.orgrsc.org The nicotinic acid component may also impart favorable pharmacokinetic properties or allow for targeted delivery.

Materials Science and Coordination Polymers: The nitrogen atoms of the triazole ring and the carboxylic acid group of the nicotinic acid moiety provide excellent coordination sites for metal ions. This opens up the possibility of using this compound as a building block for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, catalysis, and luminescence, with potential applications in gas storage, separation, and sensing.

Chemical Biology and Bioorthogonal Chemistry: The "click" chemistry used to synthesize the triazole ring is a prime example of a bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. This presents an opportunity to use this compound as a molecular probe to study biological systems. For instance, it could be functionalized with a fluorescent tag or a reactive group to label and visualize specific biomolecules in living cells.

Integration with Advanced Spectroscopic and Imaging Techniques

A deeper understanding of the structure, dynamics, and interactions of this compound at the molecular level can be achieved through the application of advanced spectroscopic and imaging techniques.

Advanced NMR Spectroscopy: While standard NMR techniques are routinely used for structural characterization, advanced methods such as solid-state NMR and multidimensional NMR can provide more detailed information. Solid-state NMR could be used to study the structure and dynamics of the compound in its crystalline form or when incorporated into materials. Multidimensional NMR techniques can help to elucidate complex solution-state conformations and intermolecular interactions.

Vibrational Spectroscopy and Imaging: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. mdpi.com Future research could employ these techniques, particularly in an imaging modality (FTIR imaging), to map the distribution of this compound and its derivatives within complex matrices, such as pharmaceutical formulations or biological tissues. mdpi.com This could provide valuable insights into drug release mechanisms and cellular uptake.

Radiolabeling and Molecular Imaging: The introduction of a radionuclide into the structure of this compound would enable its use as a tracer for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov This would allow for the non-invasive visualization and quantification of the compound's biodistribution and target engagement in living organisms, which is crucial for drug development and diagnostics. nih.gov

Predictive Modeling and Machine Learning Applications in Compound Design

The integration of computational methods, particularly predictive modeling and machine learning, offers a powerful approach to accelerate the design and optimization of novel compounds based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the structural features of a series of this compound derivatives and their biological activity. rsc.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Machine Learning for Property Prediction: Machine learning algorithms can be trained on large datasets of chemical structures and their associated properties to predict a wide range of characteristics for new molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com Applying these models to virtual libraries of this compound derivatives can help to prioritize candidates with favorable drug-like properties for synthesis and experimental testing. mdpi.com

De Novo Drug Design: Generative machine learning models can be employed for the de novo design of novel molecules with desired properties. By learning from existing chemical data, these models can propose entirely new structures based on the this compound scaffold that are predicted to have high activity and favorable ADMET profiles. This approach has the potential to significantly expand the chemical space around this core structure.

| Computational Approach | Application in Compound Design | Potential Impact |

| QSAR Modeling | Predict biological activity of new derivatives. rsc.org | Guide the design of more potent compounds. |

| Machine Learning | Predict ADMET properties of virtual compounds. mdpi.com | Prioritize candidates with favorable drug-like properties. |

| De Novo Design | Generate novel molecular structures with desired properties. | Expand the accessible chemical space for drug discovery. |

Green and Sustainable Chemistry Innovations for Related Compounds

The principles of green and sustainable chemistry are becoming increasingly important in all aspects of chemical research and development. researchgate.netrsc.org Future work on this compound and related compounds should prioritize the adoption of environmentally benign practices.

Benign Solvents and Reaction Media: A key focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. researchgate.net Research should investigate the use of water, supercritical fluids, or bio-based solvents for the synthesis of this compound. researchgate.netmdpi.com The development of solvent-free reaction conditions would be an even more significant advancement.

Energy Efficiency and Waste Reduction: The adoption of energy-efficient synthetic methods, such as microwave-assisted or mechanochemical synthesis, can significantly reduce the environmental impact of chemical production. mdpi.com These techniques often lead to shorter reaction times and higher yields, further contributing to a more sustainable process. A focus on atom economy and the minimization of waste generation should be a guiding principle in the design of all future synthetic routes.

Q & A

Q. What are the common synthetic routes for preparing 4-(1H-1,2,3-Triazol-1-yl)nicotinic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by functionalization of the nicotinic acid backbone. Key steps include optimizing stoichiometry (e.g., 1:1 molar ratio of azide to alkyne), solvent selection (DMSO or DMF for solubility), and temperature control (60–80°C). For example, Pokhodylo et al. demonstrated high yields (75–85%) using microwave-assisted synthesis for analogous triazole derivatives . Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Multimodal characterization is critical:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole moiety (e.g., 1,4-disubstituted pattern at δ 7.8–8.2 ppm for triazole protons) .

- X-ray crystallography : Resolves bond angles and crystallographic packing, as shown in analogous compounds like 2-(1,2,3-triazol-4-yl)thiazoles .

- IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazole C–N vibrations (~1450–1600 cm⁻¹) .

Q. What are the recommended protocols for assessing the solubility and stability of this compound in experimental settings?

Solubility screening should include polar aprotic solvents (DMSO, DMF) for reaction conditions and aqueous buffers (PBS, pH 7.4) for biological assays. Stability tests under varying temperatures (4°C, 25°C) and pH (3–9) are essential. For example, analogs like 4,6-di(1H-1,2,4-triazol-1-yl)isophthalic acid show improved stability in DMSO at −20°C .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during triazole ring formation?

Side products like 1,5-disubstituted triazoles can arise from poor catalyst loading or oxygen exposure. Strategies include:

Q. How can contradictions in reported spectral data for derivatives of this compound be resolved?

Discrepancies in NMR or mass spectra often stem from tautomerism (e.g., triazole ring proton shifts) or solvent effects. Cross-validation using:

Q. What computational strategies are effective in studying the electronic properties of the triazole ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model:

- Electron density distribution, highlighting the triazole’s electron-deficient nature.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Functional group variation : Substitute the carboxylic acid with esters or amides to modulate bioavailability.

- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains, referencing analogs with known antimicrobial activity .

- Docking studies : Target enzymes like carbonic anhydrases, where triazole derivatives show inhibitory potential .

Methodological Tables

| Key Parameter | Optimal Condition | Reference |

|---|---|---|

| CuAAC Reaction Temperature | 60–80°C | |

| Recrystallization Solvent | Ethanol/water (7:3 v/v) | |

| Stability Storage | −20°C in anhydrous DMSO | |

| DFT Basis Set | B3LYP/6-31G* |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.